N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid
Brand Name: Vulcanchem
CAS No.: 209052-01-7
VCID: VC20775127
InChI: InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula: C18H24N2O8
Molecular Weight: 396.4 g/mol

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

CAS No.: 209052-01-7

Cat. No.: VC20775127

Molecular Formula: C18H24N2O8

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid - 209052-01-7

Specification

CAS No. 209052-01-7
Molecular Formula C18H24N2O8
Molecular Weight 396.4 g/mol
IUPAC Name 2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)
Standard InChI Key RKSASMXBVVMAAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid is an organic compound with multiple functional groups, including carboxylic acids, an amine protected by a carbobenzyloxy (Cbz) group, and a tertiary amine coordinated with carboxymethyl substituents. The compound is officially registered with CAS number 209052-01-7 and has a defined molecular structure that contributes to its chemical behavior and applications.

Molecular Properties

The compound possesses a molecular formula of C18H24N2O8 with a calculated molecular weight of 396.4 g/mol. Its systematic IUPAC name is 2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid, reflecting its complex structure with multiple functional groups. The presence of three carboxylic acid groups, a tertiary amine (iminodiacetic acid moiety), and a protected primary amine contributes to its chemical versatility.

Table 1: Key Molecular Properties of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

PropertyValue
CAS Number209052-01-7
Molecular FormulaC18H24N2O8
Molecular Weight396.4 g/mol
IUPAC Name2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
InChIKeyRKSASMXBVVMAAS-UHFFFAOYSA-N

Structural Characteristics

The compound features a central iminodiacetic acid group (N(CH2COOH)2) attached to a lysine-derived backbone. The primary amine of the lysine side chain is protected by a carbobenzyloxy (Cbz) group, which serves as a temporary protecting group during synthetic procedures. This protection is essential when manipulating the carboxylic acid functionalities without affecting the amine group.

Synthesis and Preparation

Synthetic Route

The synthesis of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid typically follows a well-established protocol involving the reaction of Nε-Cbz-L-lysine with bromoacetic acid under basic conditions . The detailed synthesis procedure has been documented in scientific literature and consists of several steps to ensure proper incorporation of the iminodiacetic acid moiety while maintaining the integrity of the protected amino group.

Detailed Synthesis Protocol

According to published synthetic procedures, the compound is prepared by dissolving bromoacetic acid (4.17 g, 0.03 mol) in 15 mL of 2 M NaOH, cooling the solution to 0°C, and then adding a solution of Nε-Cbz-L-lysine (4.2 g, 0.015 mol) in 22.5 mL of 2 M NaOH dropwise. The reaction mixture is stirred for two hours at 0°C, followed by overnight stirring at room temperature. The solution is subsequently heated to 50°C for two hours, after which 1 N HCl (45 mL) is added to the cooled solution. The resulting precipitate is filtered and dried, yielding the crude white solid product .

Chemical Properties and Reactivity

Functional Group Analysis

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid contains multiple reactive functional groups:

  • Three carboxylic acid groups (-COOH) capable of acid-base reactions, esterification, and amide formation

  • A tertiary amine from the iminodiacetic acid moiety that can participate in coordination chemistry

  • A protected primary amine (Cbz-NH-) that can be deprotected to reveal a reactive amino group

These functional groups provide diverse reactivity patterns, making the compound valuable in various synthetic pathways and applications.

Deprotection Chemistry

One of the key reactions of this compound is the deprotection of the Cbz-protected amine to yield N-(5-Amino-1-carboxypentyl)iminodiacetic acid (also known as NTA-lysine). This transformation is typically accomplished through catalytic hydrogenation using a palladium catalyst (such as 5% Pd/C) in a methanol/water mixture under hydrogen atmosphere . This deprotection step is crucial for subsequent functionalization of the amino group in various applications.

Applications and Research Uses

Biochemical Research Applications

The compound serves as a key intermediate in the synthesis of nitrilotriacetic acid (NTA) derivatives, which have significant applications in protein purification systems, particularly in immobilized metal affinity chromatography (IMAC). After deprotection, the resulting amino-functionalized NTA can be coupled to various supports or molecules for specialized applications in biochemistry and molecular biology.

Synthetic Intermediate Value

As detailed in the synthetic pathway found in search result , N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid serves as a protected intermediate in the synthesis of more complex molecules such as (1S)-N-[5-[(4-Mercaptobutanoyl)amino]-1-carboxypentyl]iminodiacetic acid (HS-NTA) . This highlights its importance as a building block in the preparation of specialized chelating agents and bioconjugation reagents.

Hazard TypeClassificationWarning Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritation

Recommended Precautions

Based on the hazard information for related compounds, the following precautionary measures are recommended when handling N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid :

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray

  • Use only in well-ventilated areas or outdoors

  • Wear appropriate personal protective equipment including gloves, protective clothing, and eye/face protection

  • Wash hands and exposed skin thoroughly after handling

  • Store in a well-ventilated place in a closed container

  • Dispose of contents/container according to local, regional, national, and international regulations

Related Compounds and Derivatives

Deprotected Derivative

The immediate deprotected derivative of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid is N-(5-Amino-1-carboxypentyl)iminodiacetic acid (also known as NTA-lysine). This compound has CAS number 129179-17-5 and molecular formula C10H18N2O6 with a molecular weight of 262.26 g/mol . It features a free primary amine that enables further functionalization reactions.

Functionalized Derivatives

Further functionalization of the deprotected amine can yield various compounds, such as (1S)-N-[5-[(4-Mercaptobutanoyl)amino]-1-carboxypentyl]iminodiacetic acid (HS-NTA), which contains a thiol group that enables conjugation to surfaces or biomolecules . This demonstrates the synthetic utility of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acid as a precursor to a range of functional chelating agents.

Physical Properties Comparison

Table 3: Comparison of N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic acidC18H24N2O8396.4209052-01-7
N-(5-Amino-1-carboxypentyl)iminodiacetic acidC10H18N2O6262.26129179-17-5
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrateC10H18N2O6·xH2OVariable941689-36-7

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